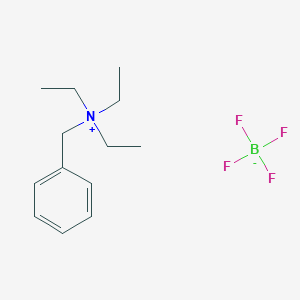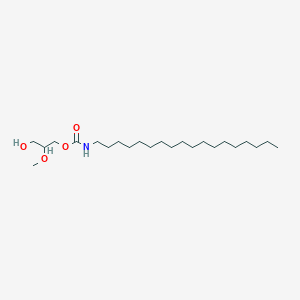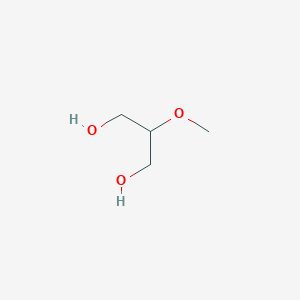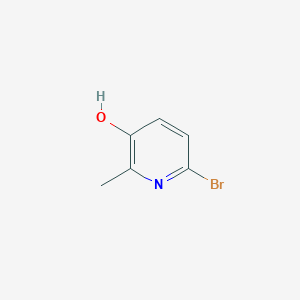
Benzyltriethylammonium tetrafluoroborate
Descripción general
Descripción
Benzyltriethylammonium tetrafluoroborate is an organic compound with the chemical formula C₁₃H₂₂BF₄N and a molecular weight of 279.13 g/mol . It appears as a white solid powder or crystalline substance and is soluble in polar organic solvents such as ethanol, ether, and ketones . This compound is relatively stable but can decompose at high temperatures . It is primarily used as a catalyst in organic synthesis reactions and as an electrolyte in electrochemical research .
Métodos De Preparación
Benzyltriethylammonium tetrafluoroborate is typically synthesized by reacting a benzyl compound with tetrafluoroboric acid under alkaline conditions, followed by neutralization with triethylamine . The reaction is carried out in a three-necked flask equipped with a thermometer, stirrer, and constant pressure dropping funnel . Triethylamine is dissolved in polydimethylsiloxane, and benzyl chloride is added dropwise while maintaining the temperature at 80°C for 5 hours . The product is then purified and isolated as a white crystalline solid .
Análisis De Reacciones Químicas
Benzyltriethylammonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific details on these reactions are less documented.
Catalytic Reactions: It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Common reagents used in these reactions include tetrafluoroboric acid, benzyl chloride, and triethylamine . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved .
Aplicaciones Científicas De Investigación
Benzyltriethylammonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as alkylation and olefin addition reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of benzyltriethylammonium tetrafluoroborate primarily involves its role as a phase transfer catalyst . It facilitates the transfer of reactants between different phases (e.g., organic and aqueous phases) by forming a complex with the reactants, thereby increasing their solubility and reactivity . The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparación Con Compuestos Similares
Benzyltriethylammonium tetrafluoroborate can be compared with other quaternary ammonium salts, such as:
Benzyltrimethylammonium chloride: Similar in structure but with a methyl group instead of an ethyl group.
Tetrabutylammonium bromide: Another quaternary ammonium salt used as a phase transfer catalyst.
Trimethyloxonium tetrafluoroborate: Used in similar catalytic applications but with different reactivity due to the presence of an oxonium ion.
The uniqueness of this compound lies in its specific combination of benzyl and triethyl groups, which provide distinct solubility and reactivity properties compared to other quaternary ammonium salts .
Propiedades
IUPAC Name |
benzyl(triethyl)azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXXJMAQURGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](CC)(CC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998994 | |
| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77794-93-5 | |
| Record name | Benzenemethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77794-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltriethylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of Benzyltriethylammonium tetrafluoroborate ([Nbz222]BF4)?
A1: [Nbz222]BF4 is a quaternary ammonium-based ionic liquid with a melting point below 100°C []. Thermogravimetric analysis (TGA) revealed that its thermal stability is lower than that of [Nbz222]HSO4 but higher than [Nbz222]Im and [Nbz222]H2PO4.
Q2: How was this compound ([Nbz222]BF4) characterized in the study?
A2: The researchers utilized various spectroscopic techniques to characterize the synthesized [Nbz222]BF4. These included Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray ionization mass spectrometry (ESI-MS). Elemental analysis was also performed to determine the compound's purity and composition [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)








